molecular formula C26H26N6O B11256806 1-(4-((4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-3-(m-tolyl)urea

1-(4-((4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-3-(m-tolyl)urea

Cat. No.: B11256806
M. Wt: 438.5 g/mol
InChI Key: WAFOUPDQQLCPOH-UHFFFAOYSA-N
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Description

1-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]-3-(3-METHYLPHENYL)UREA is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino groups and phenyl groups

Preparation Methods

The synthesis of 1-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]-3-(3-METHYLPHENYL)UREA involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This step involves the reaction of appropriate starting materials to form the pyrimidine ring with the desired substituents.

    Coupling with phenyl groups: The phenyl groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling reactions.

    Formation of the urea linkage: The final step involves the formation of the urea linkage by reacting the intermediate compound with an isocyanate or a related reagent.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]-3-(3-METHYLPHENYL)UREA undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Coupling reactions: Palladium-catalyzed cross-coupling reactions are commonly used to introduce additional substituents to the compound.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]-3-(3-METHYLPHENYL)UREA has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]-3-(3-METHYLPHENYL)UREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]-3-(3-METHYLPHENYL)UREA can be compared with other similar compounds, such as:

    4-Methyl-6-(4-methylphenyl)-2-(pyrrolidin-1-yl)pyrimidine: This compound has a similar pyrimidine structure but with different substituents.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylphenyl)amino)phenyl): This compound has a similar core structure but with variations in the substituents.

Properties

Molecular Formula

C26H26N6O

Molecular Weight

438.5 g/mol

IUPAC Name

1-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]-3-(3-methylphenyl)urea

InChI

InChI=1S/C26H26N6O/c1-17-7-9-20(10-8-17)28-24-16-19(3)27-25(32-24)29-21-11-13-22(14-12-21)30-26(33)31-23-6-4-5-18(2)15-23/h4-16H,1-3H3,(H2,30,31,33)(H2,27,28,29,32)

InChI Key

WAFOUPDQQLCPOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NC(=O)NC4=CC=CC(=C4)C

Origin of Product

United States

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